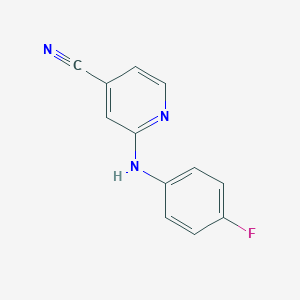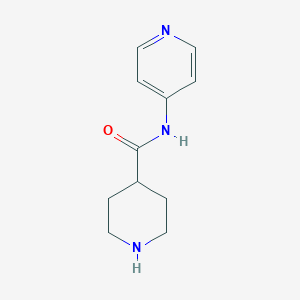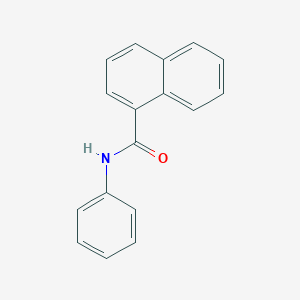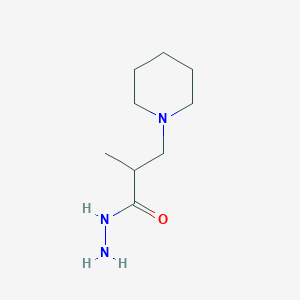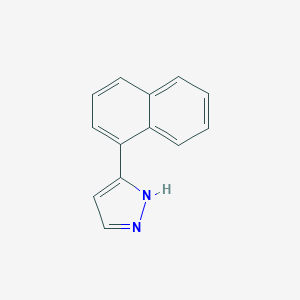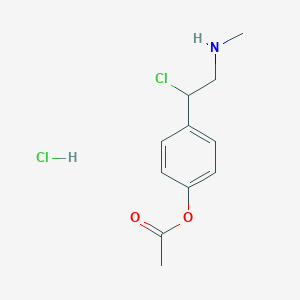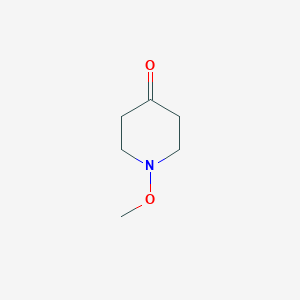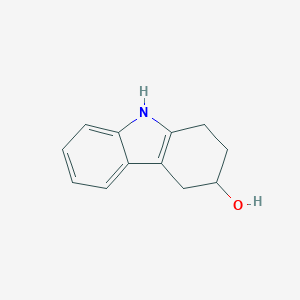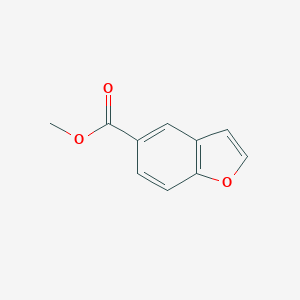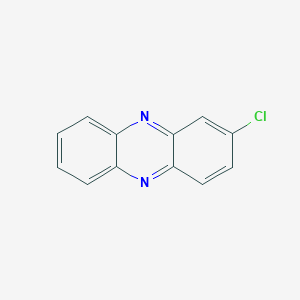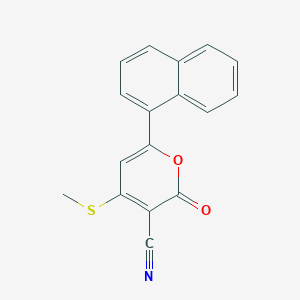
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is a chemical compound with potential applications in scientific research. It is a pyran derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases.
Biochemical and Physiological Effects:
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of ROS and lipid peroxidation products, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- in lab experiments is its potential anti-inflammatory and antioxidant activities. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-. One direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its toxicity and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area for future research. Finally, the investigation of its potential use in combination with other drugs or compounds for the treatment of various diseases is also an area for future research.
Méthodes De Synthèse
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been synthesized using various methods. One method involves the reaction of 4-(methylthio)phenylhydrazine with 1-naphthaldehyde to form a hydrazone intermediate. The intermediate is then reacted with malononitrile to form the desired product. Another method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and sulfuric acid to form the intermediate. The intermediate is then reacted with 4-(methylthio)phenylhydrazine to form the desired product.
Applications De Recherche Scientifique
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
502706-65-2 |
|---|---|
Nom du produit |
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- |
Formule moléculaire |
C17H11NO2S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
4-methylsulfanyl-6-naphthalen-1-yl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO2S/c1-21-16-9-15(20-17(19)14(16)10-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
Clé InChI |
SFUVNIAVTJVTHZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
SMILES canonique |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



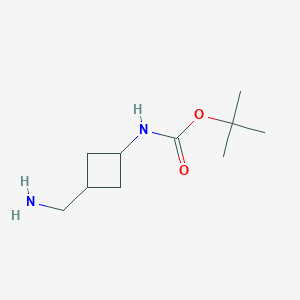
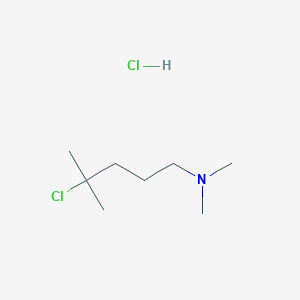
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)

